![molecular formula C7H4ClN3O B2572266 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde CAS No. 2034402-69-0](/img/structure/B2572266.png)
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is a heterocyclic compound belonging to the pyrazolopyridine family. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. The presence of a chloro substituent at the 3-position and an aldehyde group at the 4-position makes this compound particularly interesting for various chemical and biological applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde typically involves the cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles. This reaction is often catalyzed by a Friedel–Crafts-type alkylation/cyclization process, yielding the desired pyrazolopyridine analogues with high enantioselectivity . Another common method involves the reaction of 5-aminopyrazole with diethyl ethoxy methylenemalonate, followed by cyclization .
Industrial Production Methods
Industrial production methods for this compound are generally based on scalable synthetic routes that ensure high yield and purity. One such method involves the metalation/formylation of 2,6-dichloropyrazine using i-Pr2NMgCl·LiCl (MgDA) as the base, followed by isolation of the intermediate heteroaryl aldehyde .
化学反应分析
Types of Reactions
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid.
Reduction: 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-methanol.
Substitution: Various substituted pyrazolopyridines depending on the nucleophile used.
科学研究应用
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
作用机制
The mechanism of action of 3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde primarily involves its interaction with molecular targets such as TRKs. These kinases are involved in cell proliferation and differentiation, and their continuous activation can lead to cancer. The compound inhibits the kinase activity by binding to the active site, thereby preventing downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt .
相似化合物的比较
Similar Compounds
1H-pyrazolo[3,4-b]pyridine: Lacks the chloro and aldehyde substituents, making it less reactive in certain chemical reactions.
2H-pyrazolo[3,4-b]pyridine: Another isomer with different tautomeric forms, affecting its chemical properties and reactivity.
3-methyl-1H-pyrazolo[3,4-b]pyridine: Contains a methyl group instead of a chloro group, altering its biological activity.
Uniqueness
3-chloro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde is unique due to its specific substituents, which confer distinct chemical reactivity and biological activity. The presence of the chloro and aldehyde groups allows for a variety of chemical modifications and enhances its potential as a therapeutic agent .
属性
IUPAC Name |
3-chloro-2H-pyrazolo[3,4-b]pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O/c8-6-5-4(3-12)1-2-9-7(5)11-10-6/h1-3H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSIPKHRVJKFDGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NN=C2N=C1)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
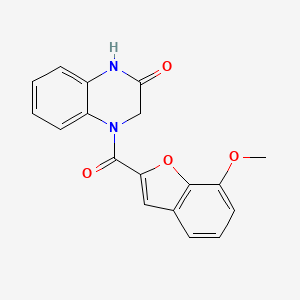
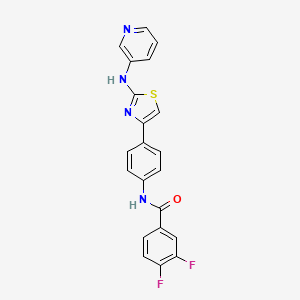
![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2572186.png)
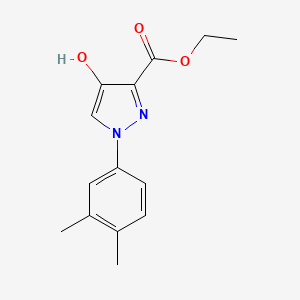
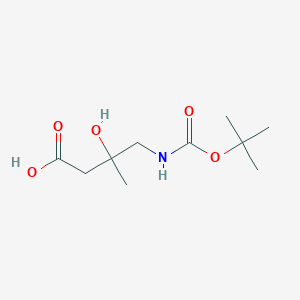

![3-[(Cyclohexylamino)methyl]-4-methoxybenzoic acid](/img/structure/B2572191.png)
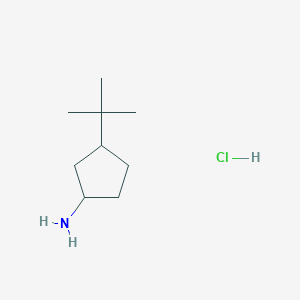
![6-{2-thia-5-azabicyclo[2.2.1]heptane-5-carbonyl}quinoxaline](/img/structure/B2572194.png)
![2-[5-(2-Fluorophenyl)tetrazol-2-yl]ethanol](/img/structure/B2572196.png)

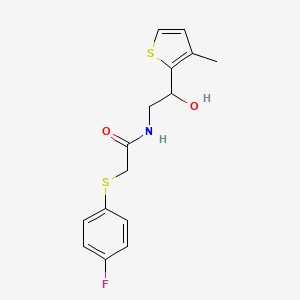
![7-[2-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-2-oxoethyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B2572202.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea](/img/structure/B2572203.png)
